molecular formula C13H27N B11901685 N-(butan-2-yl)-4-propylcyclohexan-1-amine

N-(butan-2-yl)-4-propylcyclohexan-1-amine

Cat. No.: B11901685
M. Wt: 197.36 g/mol
InChI Key: DXXDMIRGGSZVGH-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-4-propylcyclohexan-1-amine is an organic compound characterized by a cyclohexane ring substituted with a butan-2-yl group and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-4-propylcyclohexan-1-amine typically involves the following steps:

    Formation of the Cyclohexane Ring: Starting with a cyclohexanone derivative, the ring is functionalized to introduce the necessary substituents.

    Introduction of the Butan-2-yl Group: This can be achieved through a Grignard reaction, where butan-2-yl magnesium bromide reacts with the cyclohexanone derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(butan-2-yl)-4-propylcyclohexan-1-amine can undergo oxidation reactions, typically forming ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into various amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution process.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield cyclohexanone derivatives, while reduction could produce various secondary amines.

Scientific Research Applications

Chemistry

In chemistry, N-(butan-2-yl)-4-propylcyclohexan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound can be used to study the effects of cyclohexane derivatives on biological systems. It may serve as a model compound for understanding the behavior of similar molecules in biological environments.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which N-(butan-2-yl)-4-propylcyclohexan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyclohexane ring and the substituents can influence the compound’s binding affinity and specificity. Pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(butan-2-yl)-4-methylcyclohexan-1-amine
  • N-(butan-2-yl)-4-ethylcyclohexan-1-amine
  • N-(butan-2-yl)-4-isopropylcyclohexan-1-amine

Uniqueness

N-(butan-2-yl)-4-propylcyclohexan-1-amine is unique due to the specific combination of the butan-2-yl and propyl groups on the cyclohexane ring. This combination can result in distinct chemical and physical properties, such as solubility, reactivity, and biological activity, differentiating it from other similar compounds.

Properties

Molecular Formula

C13H27N

Molecular Weight

197.36 g/mol

IUPAC Name

N-butan-2-yl-4-propylcyclohexan-1-amine

InChI

InChI=1S/C13H27N/c1-4-6-12-7-9-13(10-8-12)14-11(3)5-2/h11-14H,4-10H2,1-3H3

InChI Key

DXXDMIRGGSZVGH-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)NC(C)CC

Origin of Product

United States

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